BE“GHE Foundational & Exploratory

Check Availability & Pricing

2'-Chloro-biphenyl-3-amine CAS number 90-28-8

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: 2'-Chloro-biphenyl-3-amine
Cat. No.: B1636351
Get Quote
. J

An In-depth Technical Guide to 2'-Chloro-biphenyl-3-amine (CAS 90-28-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2'-Chloro-biphenyl-3-amine, CAS
number 90-28-8, tailored for researchers, scientists, and professionals in drug development
and chemical synthesis. We will delve into its chemical properties, synthesis methodologies,
applications, analytical characterization, and safety protocols, offering field-proven insights and
explaining the causality behind experimental choices.

Introduction and Strategic Importance

2'-Chloro-biphenyl-3-amine is a substituted aromatic amine belonging to the class of
polychlorinated biphenyl (PCB) derivatives. Unlike the environmentally persistent PCBs that
were used in industrial applications, this specific mono-chlorinated biphenyl amine serves as a
valuable and highly versatile intermediate in organic synthesis.[1][2] Its structure, featuring a
biphenyl core with strategically placed chloro and amino functional groups, makes it a key
building block for creating more complex molecules. The amino group provides a reactive
handle for a multitude of chemical transformations, while the chlorine atom can influence the
molecule's electronic properties, lipophilicity, and metabolic stability—critical parameters in the
design of agrochemicals and pharmaceuticals.[3]
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The primary utility of this compound lies in its role as a precursor in the synthesis of high-value
chemical entities, particularly within the agricultural and pharmaceutical sectors where the
biphenyl scaffold is a common motif in active ingredients.[4]

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental for
its effective use in synthesis and research. The key identifiers and properties of 2'-Chloro-
biphenyl-3-amine are summarized below.

Property Value Source

CAS Number 90-28-8 [5]

Molecular Formula C12H10CIN [5]

Molecular Weight 203.67 g/mol [5]
2'-chloro-[1,1'-biphenyl]-3-

IUPAC Name _ [5]
amine

Appearance White solid [5]

Purity Typically 295% [5]
NC1=CC(C2=CC=CC=C2Cl)=

SMILES [5]
CC=C1

InChiKey Not available in search results

Synthesis and Mechanistic Considerations

The construction of the biphenyl core is the central challenge in synthesizing 2'-Chloro-
biphenyl-3-amine. Modern synthetic chemistry offers several powerful cross-coupling
methods, with the Suzuki-Miyaura coupling being one of the most robust and widely adopted
for its high yields and functional group tolerance.[4]

Retrosynthetic Analysis and Proposed Pathway
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A logical retrosynthetic approach involves disconnecting the biphenyl C-C bond. This leads to
two primary synthetic strategies:

e Coupling of a 3-aminophenyl derivative with a 2-chlorophenyl derivative.

e Coupling of a 2-chlorophenyl derivative with a 3-nitrophenyl derivative, followed by reduction
of the nitro group.

The second approach is often preferred in industrial settings as the nitro-reduction step is
typically high-yielding and straightforward, and it avoids potential side reactions or catalyst
poisoning associated with the free amine during the coupling step.[4]

A plausible and efficient synthesis route is the Suzuki-Miyaura coupling between 3-
nitrophenylboronic acid and 1-bromo-2-chlorobenzene, followed by the reduction of the nitro
intermediate.

Visualizing the Synthetic Workflow

The diagram below illustrates the logical flow of the proposed two-step synthesis.
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Step 1: Suzuki-Miyaura Coupling
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Caption: Proposed two-step synthesis of 2'-Chloro-biphenyl-3-amine.

Detailed Experimental Protocol (lllustrative)

This protocol is a representative methodology based on established chemical principles for
Suzuki couplings and nitro reductions.[4]

Step 1: Synthesis of 2'-Chloro-3-nitrobiphenyl via Suzuki-Miyaura Coupling
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» Reactor Setup: To a nitrogen-flushed, three-neck round-bottom flask equipped with a reflux
condenser and magnetic stirrer, add 3-nitrophenylboronic acid (1.0 eq), 1-bromo-2-
chlorobenzene (1.1 eq), and sodium carbonate (2.5 eq).

e Solvent Addition: Add a degassed 4.1 mixture of toluene and water as the solvent.

o Catalyst Addition: Add the palladium catalyst, such as
tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)s, 0.02 eq). Causality: The palladium
catalyst is essential for the catalytic cycle that forms the C-C bond. The base is required to
activate the boronic acid.

o Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 6-12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography
(GC).

o Workup: After completion, cool the reaction to room temperature. Separate the organic layer,
wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure.

« Purification: Purify the crude product by column chromatography on silica gel to yield pure 2'-
Chloro-3-nitrobiphenyl.

Step 2: Reduction to 2'-Chloro-biphenyl-3-amine

e Reactor Setup: Dissolve the 2'-Chloro-3-nitrobiphenyl (1.0 eq) from the previous step in
ethanol or ethyl acetate in a suitable reaction vessel.

e Reduction:

o Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on Carbon
(Pd/C). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room
temperature until hydrogen uptake ceases. Causality: The palladium surface catalyzes the
addition of hydrogen across the N=0O bonds, reducing them to an amine.

o Method B (Chemical Reduction): Add stannous chloride (SnClz) dihydrate (3-4 eq) and
concentrated hydrochloric acid (HCI). Heat the mixture to 60-70 °C for 2-4 hours.[6]
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o Workup:

o For Method A: Filter the reaction mixture through Celite to remove the Pd/C catalyst.
Concentrate the filtrate under reduced pressure.

o For Method B: Cool the reaction and carefully basify with a concentrated NaOH solution to
precipitate tin salts. Extract the product with an organic solvent (e.g., ethyl acetate).

o Final Purification: The resulting crude amine can be purified by recrystallization or column
chromatography to yield the final product, 2'-Chloro-biphenyl-3-amine.

Applications in Drug Development and
Agrochemicals

The true value of 2'-Chloro-biphenyl-3-amine is realized in its application as a foundational
scaffold. The amine group serves as a versatile nucleophile or a precursor to a diazonium salt,
enabling a wide array of subsequent chemical modifications.[6][7]

Scaffold for Derivatization

The primary amine can be readily acylated, alkylated, or used in reductive amination to build
more complex structures. This is a common strategy in medicinal chemistry to explore the
structure-activity relationship (SAR) of a new chemical series. For instance, acylation of the
amine with various carboxylic acids or their derivatives is a standard method for producing
amide-containing drug candidates and agrochemicals, such as the fungicide boscalid.[4]

Visualizing Derivatization Pathways
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Caption: Derivatization potential of the 2'-Chloro-biphenyl-3-amine core.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, structure, and purity of the
synthesized compound. A combination of spectroscopic and chromatographic methods is
employed for full characterization.
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Technique Purpose Expected Observations
A complex series of multiplets
) in the aromatic region (approx.
Elucidates the proton )
) ] 6.5-7.5 ppm) corresponding to
1H NMR environment and confirms the ] ]
_ o the nine aromatic protons. A
aromatic substitution pattern. _
broad singlet for the -NH2
protons.[8][9]
Twelve distinct signals are
expected, with chemical shifts
Determines the number and characteristic of aromatic
13C NMR

type of carbon atoms.

carbons and influenced by the

chloro and amino substituents.

[1](8]

Mass Spectrometry (MS)

Confirms the molecular weight

and isotopic pattern.

A molecular ion peak (M+)
corresponding to the molecular
weight (203.67). A
characteristic (M+2) peak at
~33% the intensity of the M+
peak, confirming the presence

of one chlorine atom.

Infrared (IR) Spectroscopy

Identifies key functional

groups.

Characteristic N-H stretching
bands for the primary amine
(approx. 3300-3500 cm™Y), C-
N stretching, and C-ClI
stretching bands.[1]

GC-MS /HPLC

Assesses purity and separates

from impurities.

A primary peak corresponding
to the product, allowing for
purity determination (e.g.,
>95%). GC-MS is a standard
method for analyzing
chlorinated biphenyls.[10][11]
[12]
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Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be strictly followed when handling
2'-Chloro-biphenyl-3-amine. The available safety data indicates it is an irritant.[5][13]

GHS Hazard Information

Precautionary

Pictogram Signal Word Hazard Statements
Statements
P261: Avoid breathing
dust/fume/gas/mist/iva
pors/spray.P280:
Wear protective
gloves/eye
protection/face
H315: Causes skin protection.P302+P352
irritation.H319: : IF ON SKIN: Wash
GHSO07 (Exclamation ] Causes serious eye with plenty of soap
Mark) Warming irritation.H335: May and
cause respiratory water.P305+P351+P3
irritation. 38: IF IN EYES: Rinse

cautiously with water
for several minutes.
Remove contact
lenses, if present and
easy to do. Continue

rinsing.

This information is based on data for the target compound and related chloro-anilines.[5][13]
[14][15]

Handling and Storage Recommendations

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.
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e Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with
side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials. The compound should be stored at room temperature.[5]

o Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local, state, and federal regulations.

Conclusion

2'-Chloro-biphenyl-3-amine (CAS 90-28-8) is a strategically important chemical intermediate
whose value is defined by its versatile biphenyl scaffold and dual functionality. While its
synthesis requires modern cross-coupling techniques, its potential for elaboration into a diverse
range of complex molecules makes it a critical building block for drug discovery and
agrochemical development. A comprehensive understanding of its properties, synthesis, and
handling is essential for its safe and effective utilization in a research and development setting.

References

2-Chloroaniline and its hydrochloride: Human health tier Il assessment. (2017). Google
Patents.

» Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind
Trifluoromethylated New Chemical Entities. MDPI.

» CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
Google Patents.

» Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. PMC - NIH.

e Diazonium compound. Wikipedia.

e Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

e 2-Chlorobiphenyl | C12H9CI | CID 249266. PubChem.

e W02021014437A1 - Process for the preparation of biphenylamines. Google Patents.

e 2'-Chloro-biphenyl-3-amine 95%. Advanced ChemBlocks.

e 2-CHLOROBIPHENYL(2051-60-7) 1H NMR spectrum. ChemicalBook.

e 2-Amino-4-chlorobiphenyl. AK Scientific, Inc..

e Analytical Method: the Analysis of By-Product Chlorinated Biphenyls in Commercial Products
and Products Wastes, Revision 2. epa nepis.

e Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review. PMC - NIH.

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.achemblock.com/p35261-2-chloro-biphenyl-3-amine.html
https://www.benchchem.com/product/b1636351/docs?utm_src=pdf-body#2-chloro-biphenyl-3-amine-cas-number-90-28-8
https://www.benchchem.com/product/b1636351/docs?utm_src=pdf-body#2-chloro-biphenyl-3-amine-cas-number-90-28-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1636351?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry | ATSDR.
Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO
of 2-benzoyl-N-(4-chlorophenyl)-3-o0xo-3-phenylpropanamide with use of X-ray diffractions
studies along with DFT calculations. ResearchGate.
1997842-72-4|2-Chloro-[1,1'-biphenyl]-3-amine. BLDpharm.

Chemical Safety Data Sheet MSDS / SDS - 4'-CHLORO-BIPHENYL-2-YLAMINE.
ChemicalBook.

Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and
surveillance: a critical appraisal. PMC - PubMed Central.

SAFETY DATA SHEET. Sigma-Aldrich.

Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with
Carbon Dioxide. MDPI.

our products. global amines.

a-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-
Trimethylpropenylamine. ResearchGate.

Bis 2(Chloroethyl)amine HCL. Seta Chemicals.

2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum. ChemicalBook.

CHEMICAL AND PHYSICAL INFORMATION. Agency for Toxic Substances and Disease
Registry | ATSDR.

2-Aminobiphenyl(90-41-5) 1H NMR spectrum. ChemicalBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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